molecular formula C21H23NO5S B12805059 Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate CAS No. 36064-31-0

Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate

Cat. No.: B12805059
CAS No.: 36064-31-0
M. Wt: 401.5 g/mol
InChI Key: YPXJHDNPOFXQLL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzazocine core, which is a bicyclic structure known for its biological activity and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate typically involves multiple steps:

    Formation of the Benzazocine Core: The initial step often involves the cyclization of a suitable precursor to form the benzazocine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The 4-methylphenylsulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

The benzazocine core is known for its biological activity, making this compound a candidate for drug development. It can be used in the synthesis of potential pharmaceuticals targeting various diseases.

Medicine

Due to its structural complexity and biological activity, this compound is studied for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzazocine core can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar ester functional group but has a different core structure.

    Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a different substitution pattern on the core ring.

Uniqueness

Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate is unique due to its benzazocine core, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

36064-31-0

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-3-27-21(24)18-8-6-14-22(19-9-5-4-7-17(19)20(18)23)28(25,26)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3

InChI Key

YPXJHDNPOFXQLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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